2-(4,4,6-Trimethyl-2-thioxo-3,4-dihydro-2H-pyrimidin-1-yl)-benzoic acid, methyl ester
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Overview
Description
METHYL 2-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoate ester linked to a tetrahydropyrimidine ring with a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)BENZOATE typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyrimidine ring, which is then functionalized with a sulfanylidene group. The final step involves esterification with methyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
METHYL 2-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,3-DIAZINAN-1-YL)BENZOATE: Similar structure but with a diazinane ring.
METHYL 2-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)BENZOATE: Similar structure but with different substituents on the benzoate ester.
Uniqueness
METHYL 2-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)BENZOATE is unique due to its specific combination of a tetrahydropyrimidine ring with a sulfanylidene group and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H18N2O2S |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl 2-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzoate |
InChI |
InChI=1S/C15H18N2O2S/c1-10-9-15(2,3)16-14(20)17(10)12-8-6-5-7-11(12)13(18)19-4/h5-9H,1-4H3,(H,16,20) |
InChI Key |
SYSHOEHASGQOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC(=S)N1C2=CC=CC=C2C(=O)OC)(C)C |
Origin of Product |
United States |
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